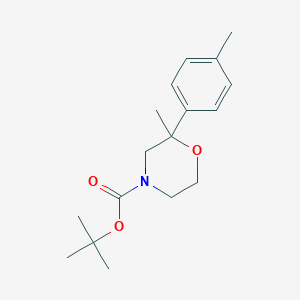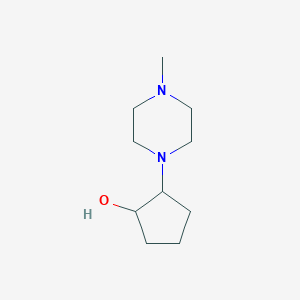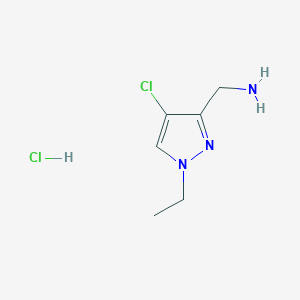![molecular formula C12H7FN2OS B1418110 4-oxo-7-(4-fluorophényl)-3,4-dihydrothieno[3,2-d]pyrimidine CAS No. 827614-27-7](/img/structure/B1418110.png)
4-oxo-7-(4-fluorophényl)-3,4-dihydrothieno[3,2-d]pyrimidine
Vue d'ensemble
Description
The compound “7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a type of thienopyrimidinone . Thienopyrimidinones are known for their potential as antitubercular agents .
Synthesis Analysis
Thienopyrimidinones can be synthesized through various methods. One such method involves the use of Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . Another method involves the use of 2-aminothiophene-3-carboxylate derivatives .Applications De Recherche Scientifique
Activité antimycobactérienne
Les thiéno[3,2-d]pyrimidin-4(3H)-ones ont été étudiées pour leur potentiel en tant qu’agents antituberculeux. Certaines molécules de cette classe ont montré une activité significative contre Mycobacterium tuberculosis H37Ra, ce qui suggère que la “4-oxo-7-(4-fluorophényl)-3,4-dihydrothieno[3,2-d]pyrimidine” pourrait être explorée pour des applications similaires .
Recherche sur le cancer
Ces molécules ont également été impliquées dans la recherche sur le cancer, en particulier dans l’étude des récepteurs du facteur de croissance épidermique (EGFR). Des études de docking moléculaire suggèrent des applications potentielles dans le ciblage des voies liées à l’EGFR .
Approches synthétiques
De nouvelles approches synthétiques pour la synthèse de dérivés de thiéno[3,2-d]pyrimidine ont été développées, ce qui pourrait conduire à de nouvelles applications en synthèse chimique et en conception de médicaments .
Inhibition de la cytochrome bd oxydase mycobactérienne
Un composé apparenté, la N-(4-(tert-butyl)phénéthyl)thiéno[3,2-d]pyrimidin-4-amine, a été identifié comme un inhibiteur de la cytochrome bd oxydase mycobactérienne. Ceci suggère des applications de recherche possibles de la “this compound” dans l’étude de la physiologie mycobactérienne .
Mécanisme D'action
For additional reading, you can explore the research articles on thieno[2,3-d]pyrimidin-4(3H)-ones as antitubercular agents . Additionally, the compound’s chemical structure is represented as ethyl 2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate (CAS No. 1357900-00-5) . provides another related structure. Keep in mind that these references focus on related compounds, but they provide valuable insights into the broader class of thienopyrimidinones.
: Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents : Chemsrc: Ethyl 2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate (CAS No. 1357900-00-5) : [Chem960: Thieno[2,3-d]pyrimidin-4-amine, N-[(4-fluorophenyl)methyl]- (CAS No. 63893-96-9)](https://www.chem960.com/cas/63893969
Analyse Biochimique
Biochemical Properties
7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with cytochrome bd oxidase, an enzyme involved in the electron transport chain of Mycobacterium tuberculosis . By inhibiting cytochrome bd oxidase, 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one disrupts the energy metabolism of the bacteria, leading to a decrease in ATP production. This interaction highlights the potential of this compound as an antimicrobial agent.
Cellular Effects
The effects of 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. In Mycobacterium tuberculosis, this compound has been shown to inhibit growth by targeting cytochrome bd oxidase . This inhibition leads to a disruption in the electron transport chain, resulting in decreased ATP production and impaired cellular metabolism. Additionally, 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been observed to affect cell signaling pathways and gene expression, further influencing cell function.
Molecular Mechanism
The molecular mechanism of action of 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its binding interactions with cytochrome bd oxidase. By binding to this enzyme, the compound inhibits its activity, leading to a decrease in ATP production . This inhibition is achieved through the disruption of the electron transport chain, which is essential for energy metabolism in Mycobacterium tuberculosis. Additionally, 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one remains stable under specific conditions, allowing for sustained inhibition of cytochrome bd oxidase . Prolonged exposure to this compound may lead to adaptive responses in cells, potentially reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, this compound effectively inhibits cytochrome bd oxidase, leading to decreased ATP production and impaired cellular metabolism . At higher doses, 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in specific metabolic pathways, particularly those related to energy metabolism. By inhibiting cytochrome bd oxidase, this compound disrupts the electron transport chain, leading to decreased ATP production . Additionally, 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one may interact with other enzymes and cofactors involved in metabolic processes, further influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one within cells and tissues are critical factors that determine its efficacy. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one may localize to specific cellular compartments, influencing its activity and function. The distribution of this compound within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one within the cell influences its interactions with biomolecules and its overall efficacy in inhibiting cytochrome bd oxidase.
Propriétés
IUPAC Name |
7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWQPDHLEHUWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid](/img/structure/B1418030.png)
![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)







![1-Oxaspiro[4.4]nonan-3-amine](/img/structure/B1418046.png)



